molecular formula C6H12N2O B7967098 3-Methyl-[1,4]diazepan-5-one

3-Methyl-[1,4]diazepan-5-one

Cat. No. B7967098
M. Wt: 128.17 g/mol
InChI Key: UADMZMQSLDBVJE-UHFFFAOYSA-N
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Description

3-Methyl-[1,4]diazepan-5-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-[1,4]diazepan-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-[1,4]diazepan-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemistry of Diazepam and Related Compounds : Diazepam, a drug related to the 1,4-diazepine class, undergoes hydrolysis in alkaline medium to form various compounds, including those related to 3-Methyl-[1,4]diazepan-5-one. This has implications for the understanding of its stability and degradation pathways (Yang, 1998). Additionally, the reaction of diazepam in different pH solutions is studied for understanding the transformation of its metabolites (Yang, 1998).

  • Anti-tubercular Activity : Novel 1,4-diazepan-1-yl derivatives exhibit significant in vitro anti-tubercular activity against Mycobacterium tuberculosis strains, indicating potential applications in the development of new anti-tubercular drugs (Naidu et al., 2016).

  • Medicinal Applications in Dipeptidyl Peptidase IV Inhibitors : Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors has led to the development of potent and selective inhibitors for the treatment of type 2 diabetes (Liang et al., 2007).

  • Diazepam Metabolites Study : The metabolites of diazepam, a benzodiazepine related to the 1,4-diazepine class, are characterized, helping in understanding the drug's metabolism and pharmacokinetics (Schwartz et al., 1967).

  • Crystal Structures and Docking Studies : The crystal structures and docking studies of 1,4-diazepine derivatives, including those related to 3-Methyl-[1,4]diazepan-5-one, have been reported, providing insights into their potential therapeutic applications (Velusamy et al., 2015).

  • Synthesis and Characterization of Derivatives : Various synthesis methods and characterizations of 1,4-diazepan-5-one derivatives are explored, highlighting the compound's versatility in chemical synthesis (Wlodarczyk et al., 2007).

  • Applications in HIV-1 Treatment : Research has been conducted on tricyclic pyridobenzo- and dipyridodiazepinones, which are novel non-nucleoside inhibitors of HIV-1 reverse transcriptase, indicating potential applications in HIV-1 treatment (Hargrave et al., 1991).

properties

IUPAC Name

3-methyl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-7-3-2-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADMZMQSLDBVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,4-diazepan-5-one

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-3-methyl-[1,4]diazepan-5-one (1.88 g, 8.62 mmol) and palladium (10% on activated charcoal, 188 mg) in ethanol (50 ml) was stirred at room temperature under a hydrogen atmosphere (3 bar). After 18 h, the catalyst was removed by filtration and the filtrate evaporated to afford the title compound (1.12 g, 99%). White solid, MS: m/e=128 (M+).
Name
1-benzyl-3-methyl-[1,4]diazepan-5-one
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
188 mg
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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